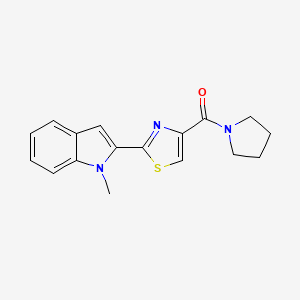
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative that combines an indole moiety with a thiazole and pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole-containing compounds. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is crucial for its anticancer activity, as evidenced by structure-activity relationship (SAR) studies.
A notable study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating potent cytotoxicity . The mechanism involves the disruption of cellular processes and induction of apoptosis in cancer cells.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. One study found that specific thiazole-integrated compounds displayed significant anticonvulsant activity, with some compounds achieving 100% protection in animal models . The SAR analysis indicated that modifications to the thiazole structure could enhance anticonvulsant efficacy.
Case Studies
- Antitumor Efficacy : A series of synthesized thiazole derivatives were tested against human glioblastoma U251 cells and melanoma WM793 cells. Compounds with specific substitutions on the phenyl ring showed enhanced activity, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interacted with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves binding to key regulatory proteins within cancer cells .
Data Table: Biological Activity Overview
| Biological Activity | Test System | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | U251 Cells | 1.61 | Induction of apoptosis |
| Anticonvulsant | Animal Models | N/A | Modulation of neuronal excitability |
Propiedades
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTVPBPDMGUFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













